molecular formula C23H25N5OS B2677254 N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide CAS No. 1396761-14-0

N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide

Cat. No.: B2677254
CAS No.: 1396761-14-0
M. Wt: 419.55
InChI Key: XSLCHOWTLQODDF-UHFFFAOYSA-N
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Description

N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a pyrimidine ring, and a phenylthio group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved through the reaction of phenylamine with ethylene glycol in the presence of a catalyst.

    Pyrimidine Ring Formation: The next step is the formation of the pyrimidine ring. This can be synthesized by reacting 2,4-dichloropyrimidine with the piperazine derivative under basic conditions.

    Thioether Formation: The final step involves the introduction of the phenylthio group. This can be done by reacting the intermediate compound with thiophenol in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s structure allows it to interact with various biological targets, making it a candidate for the development of new drugs, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value products.

Mechanism of Action

The mechanism of action of N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyrimidine ring can bind to nucleic acids or enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-phenylpiperazin-1-yl)phenyl)-3-(phenylthio)propanamide: Similar structure but with a different substitution pattern on the aromatic ring.

    N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide: Similar structure but with a methyl group on the piperazine ring.

Uniqueness

N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups. The presence of both a piperazine and a pyrimidine ring, along with a phenylthio group, provides a unique set of chemical properties and biological activities that are not commonly found in other compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5OS/c29-23(11-16-30-20-9-5-2-6-10-20)26-21-17-22(25-18-24-21)28-14-12-27(13-15-28)19-7-3-1-4-8-19/h1-10,17-18H,11-16H2,(H,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLCHOWTLQODDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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